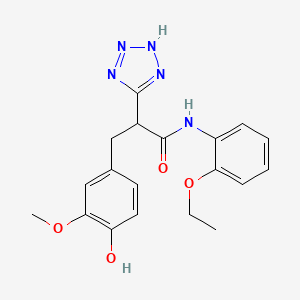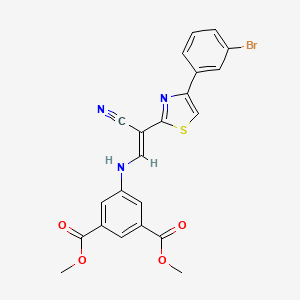
N-(2-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide, commonly known as EHT 1864, is a small molecule inhibitor that targets the Rho family of GTPases. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment and other diseases.
作用機序
EHT 1864 inhibits the activity of Rho GTPases by binding to a specific site on these proteins, preventing their activation. This leads to downstream effects on cellular processes such as actin cytoskeleton organization, cell migration, and cell proliferation.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications in cancer treatment, EHT 1864 has been shown to have effects on other cellular processes. For example, EHT 1864 has been shown to inhibit the migration of smooth muscle cells, which could have implications for the treatment of atherosclerosis. EHT 1864 has also been shown to inhibit the growth of fibroblasts, which could have implications for the treatment of fibrotic diseases.
実験室実験の利点と制限
One of the advantages of EHT 1864 is its specificity for Rho GTPases, which allows for targeted inhibition of these pathways. Additionally, EHT 1864 has been shown to have low toxicity in vitro and in vivo. However, one limitation of EHT 1864 is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on EHT 1864. One area of interest is the development of more potent and selective inhibitors of Rho GTPases. Additionally, further research is needed to understand the precise mechanisms by which EHT 1864 inhibits Rho GTPases and how this inhibition affects cellular processes. Finally, there is potential for the development of new therapeutic applications for EHT 1864 beyond cancer treatment, such as in the treatment of fibrotic diseases or atherosclerosis.
合成法
The synthesis of EHT 1864 involves several steps, including the reaction of 2-ethoxyaniline with 4-hydroxy-3-methoxybenzaldehyde to form an intermediate compound. This intermediate is then reacted with 5-aminotetrazole to produce EHT 1864. The synthesis of this compound has been optimized to yield high purity and high yields.
科学的研究の応用
EHT 1864 has been extensively studied for its potential therapeutic applications in cancer treatment. Research has shown that EHT 1864 inhibits the activity of Rho GTPases, which play a critical role in cancer cell proliferation, migration, and invasion. Inhibition of these pathways has been shown to reduce tumor growth and metastasis in preclinical models.
特性
IUPAC Name |
N-(2-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-3-28-16-7-5-4-6-14(16)20-19(26)13(18-21-23-24-22-18)10-12-8-9-15(25)17(11-12)27-2/h4-9,11,13,25H,3,10H2,1-2H3,(H,20,26)(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFUJYDVXDUMGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(CC2=CC(=C(C=C2)O)OC)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide](/img/structure/B2561152.png)
![3-Fluoro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid](/img/structure/B2561154.png)
![1-[(2-Methoxyphenyl)methyl]piperidin-3-ol](/img/structure/B2561158.png)

![6-Bromo-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2561161.png)

![2-(4-(Bromomethyl)phenyl)-6-methoxybenzo[d]thiazole](/img/structure/B2561164.png)

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2561167.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2561169.png)
![N-[(2-Methyl-1,3-dihydroisoindol-1-yl)methyl]prop-2-enamide](/img/structure/B2561170.png)
![N-(5-(5-phenylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2561172.png)
![5-Benzyl-2-(4-methylpyrimidin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2561173.png)